Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
Overview
Description
Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is an organic compound with the molecular formula C11H12N2O3 . It appears as a colorless or yellowish solid .
Synthesis Analysis
The synthesis of this compound involves an acetyl methoxylation reaction . The specific steps include first reacting ethanol with benzyl magnesium bromide to obtain ethanol magnesium bromide, and then reacting with 2-methoxyethyl acetate to form the corresponding carboxylic acid ethyl ester product .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C11H12N2O3/c1-3-16-11(14)9-6-12-13-7-8(15-2)4-5-10(9)13/h4-7H,3H2,1-2H3
. The average mass of the molecule is 220.225 Da and the monoisotopic mass is 220.084793 Da .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 220.23 . The compound should be stored in a sealed container in a dry environment at a temperature between 2-8°C .
Scientific Research Applications
Synthesis of Novel Chemical Compounds
Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate serves as a precursor in the synthesis of various novel chemical compounds. For instance, it has been used in the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives through reactions with different arylidinemalononitrile derivatives. These compounds have been synthesized under conditions that facilitate the formation of structurally diverse molecules with potential applications in medicinal chemistry and material science (Mohamed, 2021).
Antimicrobial Activity
Research has also focused on evaluating the antimicrobial properties of compounds derived from this compound. Novel series of pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines synthesized starting from this chemical have been screened for antimicrobial activity, showing promise in the development of new antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Heterocyclic Chemistry
Further studies have explored its utility in heterocyclic chemistry, where it is used to generate new heterocyclic structures through recyclizations and ring-chain isomerism. These processes have led to the creation of compounds with potential applications in pharmaceuticals and agrochemicals. For example, reactions involving this compound have led to the formation of dihydroazolo[1,5-a]pyrimidines and their isomerization to different structures, contributing to the diversity of heterocyclic compounds available for further research and development (Goryaeva et al., 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It may cause skin and eye irritation (H315-H319). Precautionary measures include avoiding direct contact, wearing appropriate personal protective equipment, and handling in accordance with good industrial hygiene and safety procedures .
Properties
IUPAC Name |
ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)9-6-12-13-7-8(15-2)4-5-10(9)13/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPMTUQUGCKZAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=CN2N=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670306 | |
Record name | Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-41-5 | |
Record name | Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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